5-(t-Butyldimethylsilyloxy)pent-1-yne
Overview
Scientific Research Applications
Synthesis and Characterization
Bishomoaromatic Cation Containing Heavier Group 14 Element : A study by Ishida, Sekiguchi, and Kabe (2003) synthesized a bishomoaromatic cation, revealing the characteristic structure through X-ray crystallographic analysis and NMR measurements. This research contributes to the understanding of nonclassical structures in chemistry (Ishida, Sekiguchi, & Kabe, 2003).
Cyclization of Aminyl Radicals : Montevecchi and Navacchia (1998) explored the reaction of aminyl radicals under radical conditions, contributing to knowledge in organic synthesis and reaction mechanisms (Montevecchi & Navacchia, 1998).
Thermal Rearrangements Study : Bozkaya and Özkan (2012) conducted a theoretical investigation of thermal rearrangements using density functional theory and high level ab initio methods, providing insights into pyrolysis experiments and reaction mechanisms (Bozkaya & Özkan, 2012).
Chemical Synthesis and Reactions
Novel Compound Synthesis : Bouarata, Tebbani, and Mosset (2012) synthesized a novel compound through allylation, contributing to the field of organic synthesis and structural chemistry (Bouarata, Tebbani, & Mosset, 2012).
Kinetics and Temperature Dependences of Reactions : Boodaghians, Hall, Toby, and Wayne (1988) measured the reaction rates of OH with various alkynes, offering significant contributions to the understanding of reaction kinetics and temperature dependencies (Boodaghians, Hall, Toby, & Wayne, 1988).
Antiviral Acyclic Nucleoside Phosphonates Synthesis : Choo et al. (2006) synthesized a new class of acyclic nucleoside phosphonates, highlighting the importance of chemical modifications in enhancing antiviral activity (Choo et al., 2006).
Antioxidant Radical Scavenging Properties Study : Kabanda et al. (2015) performed a study on the antioxidant radical scavenging properties of phenolic derivatives, contributing to the understanding of molecular mechanisms in antioxidant activity (Kabanda et al., 2015).
Increased Activity of In Situ Catalysts for Alkyne Metathesis : Brizius and Bunz (2002) investigated the reaction of enynes with a preheated mixture of catalysts, contributing to the field of catalysis and organic synthesis (Brizius & Bunz, 2002).
Properties
IUPAC Name |
tert-butyl-dimethyl-pent-4-ynoxysilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h1H,8-10H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRCJGZEADULEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446416 | |
Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61362-77-4 | |
Record name | 5-(t-Butyldimethylsilyloxy)pent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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